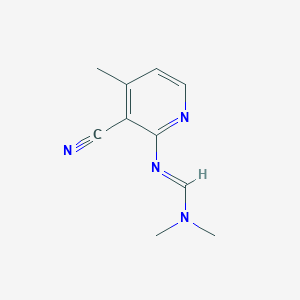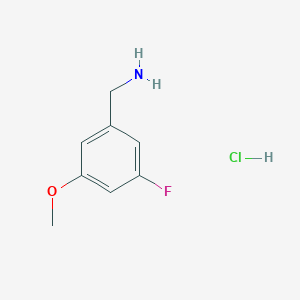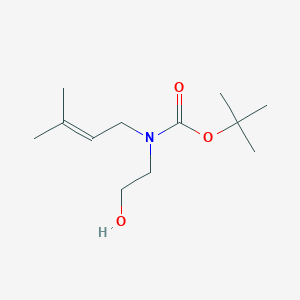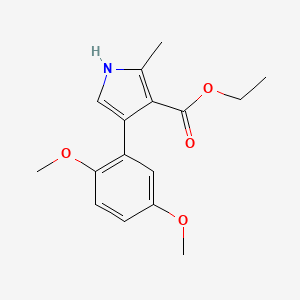
ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
説明
The compound “2-(4-Ethyl-2,5-dimethoxyphenyl)acetic acid, methyl ester” is similar to the one you’re asking about . It has a molecular formula of C13H18O4 and a molecular weight of 238.2796 .
Synthesis Analysis
While specific synthesis information for your compound is not available, there are methods for synthesizing similar compounds. For example, the synthesis of 2,5-Dimethoxy-4-methylamphetamine (STP, DOM) involves several steps, including the preparation of 2,5-dimethoxytoluene and 2,5-dimethoxy-4-methylbenzaldehyde . Another method involves a Friedel-Crafts reaction between 1,4-dimethoxy benzene and chloracetyl chloride .
Molecular Structure Analysis
The molecular structure of a related compound, “2-(4-Ethyl-2,5-dimethoxyphenyl)acetic acid, methyl ester”, has been determined . The structure of another related compound, “4-Methyl-2,5-dimethoxyamphetamine”, was determined by X-ray diffraction analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “2-(4-Ethyl-2,5-dimethoxyphenyl)acetic acid, methyl ester”, include a molecular weight of 238.2796 .
科学的研究の応用
Synthesis and Structural Analyses
- A related compound, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been synthesized and characterized. This includes analysis using various techniques such as FT-IR, NMR, UV–Vis, and Mass Spectroscopy. The study evaluates the properties of the compound through quantum chemical calculations, providing insights into its thermodynamic parameters and interaction energies (Singh, Kumar, Tiwari, Rawat, & Manohar, 2013).
Crystallographic Studies
- X-ray crystallographic analysis has been employed to determine the structure of various ethyl pyrrole-3-carboxylate derivatives. This analysis sheds light on the molecular geometries and intermolecular interactions such as hydrogen bonding patterns in these compounds (Ramazani, Ahankar, Ślepokura, Lis, & Joo, 2019).
Nonlinear Optical Analysis
- Ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, a compound structurally similar to the one , has been studied for its nonlinear optical properties. The research includes crystal growth, structural evaluation, and analysis of its optical response (Dhandapani, Manivarman, & Subashchandrabose, 2017).
Quantum Chemical Analysis
- Various pyrrole derivatives have been synthesized and characterized, including a thorough quantum chemical analysis. This analysis includes molecular electrostatic potential surface, natural bond orbital interactions, and electronic descriptors, providing deep insights into the chemical properties of these molecules (Singh, Rawat, & Sahu, 2014).
Reactivity and Interaction Studies
- The synthesis and characterization of ethyl pyrrole-2-carboxylate derivatives involve studying their reactivity, interaction energies, and vibrational analysis. These studies help in understanding the molecular interactions and reactive sites within the molecules (Singh, Kumar, Tiwari, & Rawat, 2013).
将来の方向性
作用機序
Target of Action
Ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex compound that may interact with multiple targets. It’s worth noting that compounds with similar structures, such as 2,5-Dimethoxy-4-ethylamphetamine (DOET), are known to interact with the 5-HT2A, 5-HT2B, and 5-HT2C receptors .
Mode of Action
Based on its structural similarity to doet, it may act as a partial agonist at the 5-ht2a, 5-ht2b, and 5-ht2c receptors . This interaction could lead to changes in neurotransmitter activity and subsequent alterations in perception and cognition.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds like doet are known to have long-lasting effects, suggesting they may have unique pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to produce substantial perceptual changes, including blurred vision, multiple images, vibration of objects, visual alterations, distorted shapes, enhancement of details, and slowed passage of time .
Action Environment
It’s worth noting that the efficacy and safety of similar compounds can be influenced by factors such as dosage, individual physiology, and the presence of other substances .
特性
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-5-21-16(18)15-10(2)17-9-13(15)12-8-11(19-3)6-7-14(12)20-4/h6-9,17H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPMVHSZRJDRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1C2=C(C=CC(=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B1415283.png)
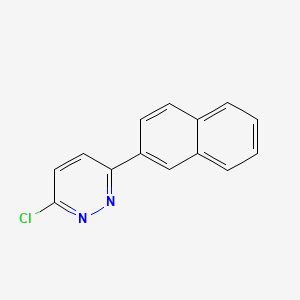
![[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1415288.png)
![4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415291.png)
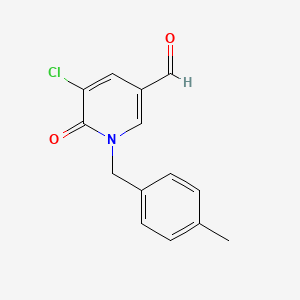

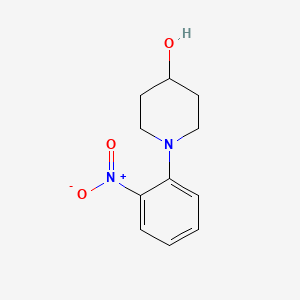
![[1-(4-Hydroxybutylcarbamoyl)-1-methylethyl]-carbamic acid benzyl ester](/img/structure/B1415297.png)
![6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1415299.png)
![tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415301.png)
![2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide](/img/structure/B1415302.png)
